

4-Benzylmorpholin-3-one CAS number and molecular weight.

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Compound of Interest

Compound Name: 4-Benzylmorpholin-3-one

Cat. No.: B1279983

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An In-Depth Technical Guide to 4-Benzylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzylmorpholin-3-one**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document consolidates its known chemical properties and offers a framework for its potential evaluation based on the activities of structurally related morpholine derivatives.

Core Compound Identification

The fundamental chemical identifiers for **4-Benzylmorpholin-3-one** are summarized below.

Property	Value	Citation
CAS Number	61636-32-6	[1][2]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
Synonyms	4-BENZYL-MORPHOLIN-3-ONE, N-Benzylmorpholin-3-one	[1][3]

Chemical and Physical Properties

A summary of the known physical and chemical properties of **4-Benzylmorpholin-3-one** is provided in the table below. This data is essential for handling, storage, and use in experimental settings.

Property	Value	Citation
Boiling Point	125 °C at 0.7 Torr	
Density	1.170 ± 0.06 g/cm ³ (Predicted)	
Storage Temp.	Room temperature	[1]
Purity	≥97%	[1]

Experimental Protocols: A Framework for Evaluation

While specific experimental protocols for **4-Benzylmorpholin-3-one** are not readily available, the following methodologies are commonly employed for the biological evaluation of novel morpholine derivatives and can serve as a robust starting point for researchers.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancerous and non-cancerous cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

- **Cell Seeding:** Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., VERO) in 96-well plates and incubate for 24 hours.[4]
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[5]

- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.^[5]
- **Data Analysis:** Calculate the percentage of cell viability and determine the IC₅₀ value.

Enzyme Inhibition Assays

Morpholine derivatives have been investigated as inhibitors of various enzymes, such as carbonic anhydrase and kinases.^{[6][7]} The following is a general protocol for an in vitro enzyme inhibition assay.

Objective: To determine the inhibitory potential of a compound against a specific enzyme.

Methodology:

- **Enzyme and Substrate Preparation:** Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
- **Inhibitor Preparation:** Prepare serial dilutions of the test compound.
- **Reaction Initiation:** In a microplate, mix the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
- **Detection:** Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
- **Data Analysis:** Calculate the rate of reaction and determine the IC₅₀ of the inhibitor. Kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).^[6]

Antimicrobial Activity Screening (Microbroth Dilution Method)

The antimicrobial potential of novel compounds is often assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).

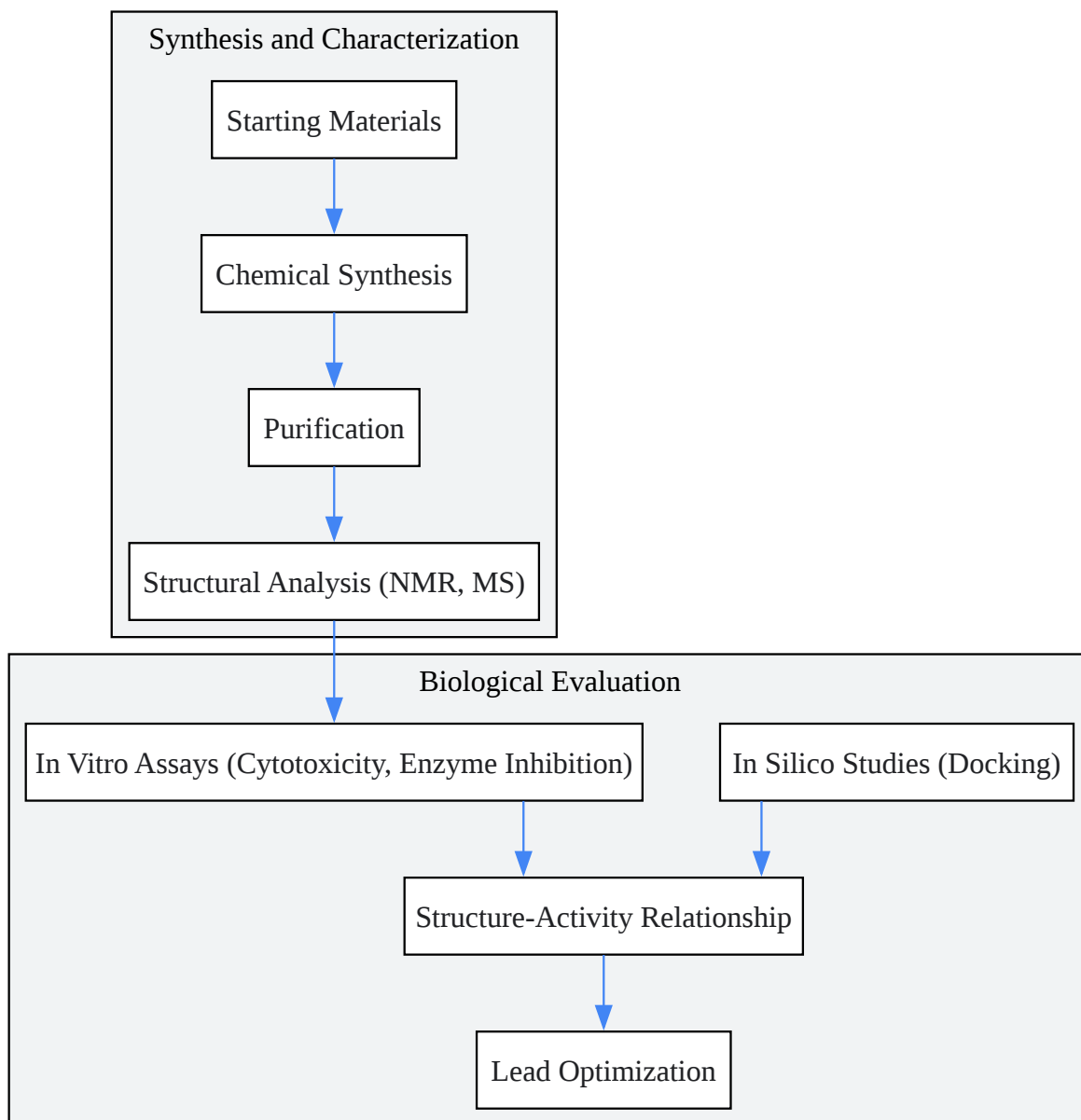
Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

- Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., *S. aureus*, *E. coli*) or fungi (e.g., *C. albicans*).^[8]^[9]
- Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing growth medium.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.^[8]

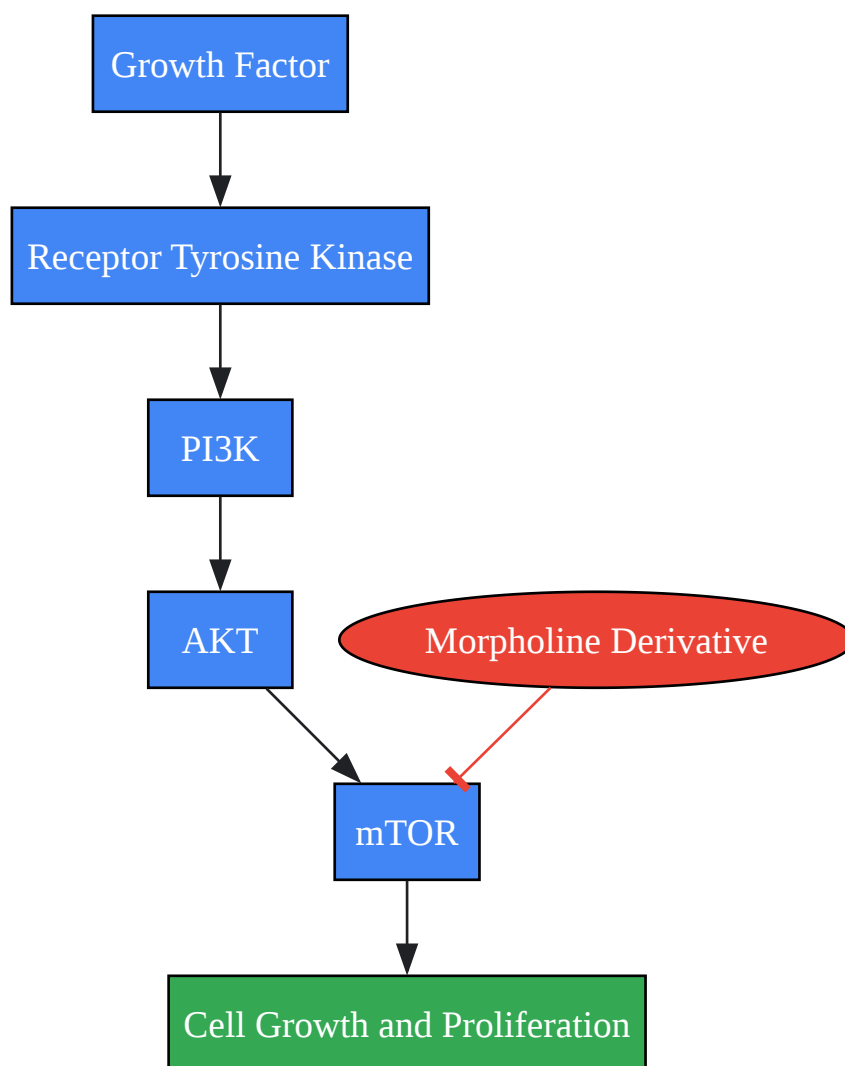
Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a conceptual workflow for the synthesis and evaluation of a novel morpholine derivative and a hypothetical signaling pathway that could be targeted.



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Caption: A generalized workflow for the development of novel morpholine derivatives.



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Caption: Hypothetical inhibition of the mTOR signaling pathway by a morpholine derivative.

Potential Applications in Drug Development

While **4-Benzylmorpholin-3-one** itself has not been extensively studied for biological activity, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry.^[10] Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including:

- Anticancer Agents: As inhibitors of key signaling molecules like mTOR and PI3K.^{[4][7]}

- Anti-inflammatory Drugs: By targeting enzymes such as inducible nitric oxide synthase (iNOS).[11]
- Antifungal Agents: By inhibiting enzymes in the ergosterol biosynthesis pathway.[12]
- Antimalarials: As demonstrated by benzylmorpholine tetraoxane analogues.[13]

The presence of the benzyl group on the morpholin-3-one core provides a scaffold that can be further functionalized to explore these and other biological activities. Researchers can use **4-Benzylmorpholin-3-one** as a starting material for the synthesis of novel derivatives with potential therapeutic value. The synthetic versatility of the morpholine ring system allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.

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